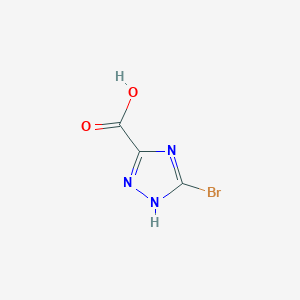

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Description

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid (CAS: 674287-63-9) is a heterocyclic compound with the molecular formula C₃H₂BrN₃O₂ and a molecular weight of 191.97 g/mol . It belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. The bromine atom at position 5 and the carboxylic acid group at position 3 contribute to its unique electronic and steric properties. The compound exists in equilibrium between its 1H- and 4H-tautomeric forms, which influences its reactivity and interactions in biological systems .

This molecule is widely used as a building block in pharmaceutical and agrochemical research due to its ability to act as a bioisostere for esters, amides, and other heterocycles . Its synthetic versatility and bromine substituent make it valuable for cross-coupling reactions and derivatization.

Propriétés

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLIDTOGYMYMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475683 | |

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674287-63-9 | |

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination Using Elemental Bromine

The most straightforward method involves brominating 1H-1,2,4-triazole-3-carboxylic acid with elemental bromine in acetic acid.

Procedure :

- Reactants : 1H-1,2,4-triazole-3-carboxylic acid (1 eq), bromine (1.2 eq), glacial acetic acid (solvent).

- Conditions : Reflux at 90–120°C for 16–24 hours under inert atmosphere.

- Workup : Precipitation in ice water, filtration, and vacuum drying.

Yield : 75–87%.

Purity : >95% (HPLC).

Mechanism : Electrophilic aromatic substitution at the 5-position of the triazole ring, driven by the electron-withdrawing carboxylic acid group.

Limitations :

- Requires careful handling of toxic bromine.

- Competing dibromination observed at higher temperatures.

Cyclization of Brominated Precursors

Hydrazine-Carbonyl Cyclization

This method constructs the triazole core from brominated hydrazine derivatives.

Procedure :

- Synthesis of 5-Bromo-1H-1,2,4-triazole : React 3-bromo-1H-1,2,4-triazole with aminoguanidine hydrochloride in tetrahydrofuran (THF).

- Carboxylation : Introduce CO₂ gas under LDA (lithium diisopropylamide) catalysis at −78°C.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Aminoguanidine HCl, THF | 25°C | 2 h | 85% |

| 2 | CO₂, LDA, THF | −78°C | 1 h | 72% |

Advantages :

Halogen Exchange Reactions

Chlorine-to-Bromine Substitution

A patent describes substituting chlorine with bromine in 5-chloro-1H-1,2,4-triazole-3-carboxylic acid using NaBr and H₂SO₄.

Procedure :

- Reactants : 5-Chloro-triazole-3-carboxylic acid (1 eq), NaBr (3 eq), H₂SO₄ (2 eq).

- Conditions : Reflux at 80–100°C for 7–10 hours.

- Workup : Toluene extraction, aqueous wash, and rotary evaporation.

Yield : 92–97%.

Selectivity : >99% monobromination.

Key Insight : Sulfuric acid protonates the triazole ring, enhancing bromide nucleophilicity for SNAr substitution.

Microwave-Assisted Synthesis

Rapid Cyclization Under Microwave Irradiation

A scalable approach uses microwave irradiation to accelerate cyclization.

Procedure :

- Formation of Guanidine Intermediate : React oxalanilide hydrazine with formamidine acetate in n-butanol.

- Cyclization : Microwave at 145°C for 3–4 hours.

- Bromination : Post-cyclization bromination with NBS (N-bromosuccinimide).

Conditions :

| Step | Power (W) | Temperature | Time | Yield |

|---|---|---|---|---|

| 2 | 300 | 145°C | 3 h | 88% |

| 3 | – | 25°C | 12 h | 76% |

Advantages :

Catalytic Bromination Using Transition Metals

Palladium-Catalyzed Coupling

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Direct Bromination | 75–87 | 95 | High | Bromine toxicity |

| Cyclization | 72–85 | 98 | Moderate | Sensitive to moisture |

| Halogen Exchange | 92–97 | 99 | High | H₂SO₄ handling |

| Microwave-Assisted | 76–88 | 97 | Low | Specialized equipment |

| Palladium-Catalyzed | 89 | 96 | Moderate | Catalyst cost |

Activité Biologique

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and various applications in research and industry.

This compound exhibits a range of biochemical interactions:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites. This interaction alters enzyme activity and can significantly impact metabolic pathways.

- Protein Interactions : It interacts with proteins involved in signal transduction pathways, affecting their function and downstream signaling events. This interaction often involves hydrogen bonding and hydrophobic forces.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It modulates cell signaling pathways, which can lead to changes in gene expression profiles. For example, it may activate or inhibit specific pathways that regulate cellular functions.

- Metabolic Activity : By altering the activity of metabolic enzymes, this compound can influence overall metabolic flux within cells. This can have implications for cellular energy balance and growth.

Molecular Mechanisms

At the molecular level, the compound's effects are mediated through several key mechanisms:

- Binding Affinity : The compound binds to biomolecules such as enzymes and receptors, leading to either inhibition or activation. This binding often involves specific interactions with amino acid residues in the active sites of these biomolecules.

- Gene Regulation : It can influence gene expression by interacting with transcription factors or other regulatory proteins, modulating the transcriptional activity of target genes.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties:

- Antibacterial Activity : In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria and moderate activity against Gram-negative strains like Escherichia coli .

Anticancer Potential

The compound has been evaluated for its anticancer properties:

- Anti-Proliferative Activity : Studies have reported that this compound exhibits anti-proliferative effects against several cancer cell lines including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these activities were found to be below 25 µM in some cases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Applications De Recherche Scientifique

Antibacterial Activity

Research has demonstrated that derivatives of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid exhibit potent antibacterial properties. For instance, studies have shown that certain triazole derivatives possess higher antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin and vancomycin.

| Compound | Activity (MIC μg/mL) | Bacterial Strains |

|---|---|---|

| N-allyl derivative | 3.25 (Mycobacterium smegmatis) | Non-pathogenic strains |

| Ciprofloxacin-triazole hybrids | 0.046–3.11 | MRSA, E. coli |

| Triazole-pyrimidine hybrids | 0.75–4.7 | S. aureus, E. coli |

These findings indicate the potential of this compound as a scaffold for developing new antibacterial agents .

Antifungal Properties

The compound also shows promise as an antifungal agent. Its derivatives have been tested against various fungal pathogens, demonstrating efficacy comparable to established antifungals like fluconazole. The mechanism involves disrupting fungal cell wall synthesis and inhibiting key enzymes necessary for fungal growth .

Agricultural Applications

This compound has been explored as a fungicide in agricultural settings. Its ability to inhibit fungal pathogens makes it valuable for protecting crops from diseases caused by fungi.

Case Study: Crop Protection

In field studies, formulations containing triazole derivatives were applied to crops susceptible to fungal infections. Results indicated a significant reduction in disease incidence and improved crop yields when compared to untreated controls .

Enzyme Inhibition

The compound is known to interact with various enzymes by binding to their active sites, leading to altered enzyme activity that can impact metabolic pathways. This property is crucial for studying enzyme functions and developing enzyme inhibitors for therapeutic purposes .

Protein Interactions

This compound can influence signal transduction pathways by interacting with proteins involved in these processes. Such interactions often involve hydrogen bonding and hydrophobic forces that stabilize the binding of the compound to its targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 5-bromo-1H-1,2,4-triazole-3-carboxylic acid are heavily influenced by its substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

Bioactivity: The bromine atom in this compound enhances its electronic withdrawal effect, increasing acidity (pKa ~3.5) compared to non-halogenated analogues like 1,2,4-triazole-3-carboxylic acid (pKa ~4.2) . This property improves binding to enzymatic targets such as cyclooxygenase-2 (COX-2), as seen in anti-inflammatory studies . Replacement of bromine with phenyl or pyridyl groups (e.g., 5-phenyl derivatives) shifts activity toward COX-2 selectivity due to enhanced hydrophobic interactions in the enzyme’s active site .

Solubility and Reactivity :

- The carboxylic acid group confers higher aqueous solubility (~25 mg/mL) compared to its ethyl ester derivative (~5 mg/mL), which is more lipophilic and suitable for membrane penetration .

- Bromine’s presence facilitates nucleophilic substitution reactions, enabling the synthesis of derivatives like 5-bromo-1-methyl-1H-1,2,4-triazole, which lacks the carboxylic acid group and shows reduced polarity .

Anti-inflammatory Activity :

- This compound derivatives exhibit moderate COX-2 inhibition (IC₅₀ ~10 μM), while 5-phenyl-1-(3-pyridyl) analogues show higher potency (IC₅₀ ~2 μM) due to additional π-π stacking interactions .

- The ethyl ester derivative (ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate) is a prodrug with improved bioavailability, metabolizing to the active carboxylic acid form in vivo .

Anticancer Potential :

- Brominated triazoles, including this compound, demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀ ~15 μM in HeLa cells) by targeting DNA synthesis pathways . Non-brominated analogues show weaker activity (IC₅₀ >50 μM) .

Q & A

Q. What analytical techniques differentiate between keto-enol tautomerism in triazole-carboxylic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.